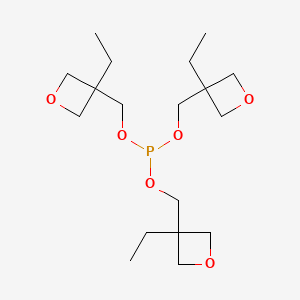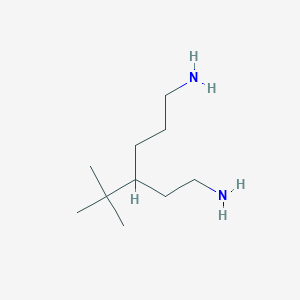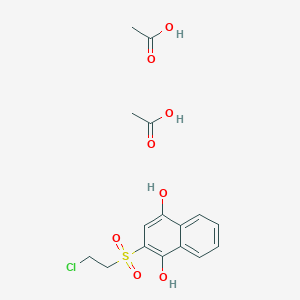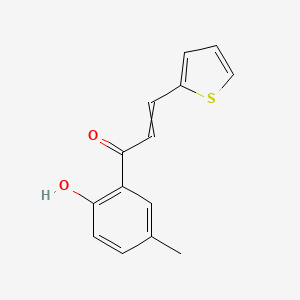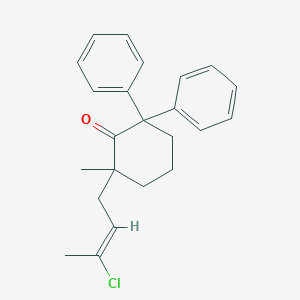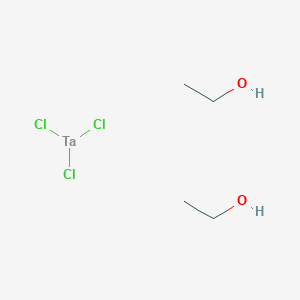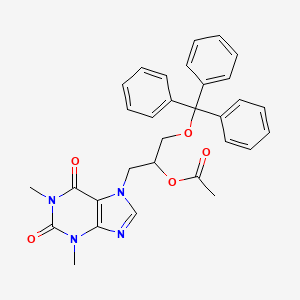
Methyl-4 mercapto butyrimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-4 mercapto butyrimidate hydrochloride: is an organic compound that contains a mercapto group (-SH) and an imidate group. This compound is known for its unique chemical properties and has been used in various scientific research applications, particularly as a cleavable cross-linking reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl-4 mercapto butyrimidate hydrochloride involves the reaction of methyl 4-mercaptobutyrate with an appropriate imidate reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the mercapto group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl-4 mercapto butyrimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated products
Scientific Research Applications
Methyl-4 mercapto butyrimidate hydrochloride has been extensively used in scientific research, particularly in the field of biochemistry. Some of its applications include:
Cross-Linking Reagent: It is used to produce disulfide-linked dimers and higher oligomers between neighboring molecules, which is useful in studying protein-protein interactions
Ribosome Studies: The compound has been applied to the Escherichia coli 30S ribosome to study its structure and function.
Cleavable Reagent: Its cleavable nature makes it valuable in various biochemical assays where reversible cross-linking is required
Mechanism of Action
The mechanism of action of methyl-4 mercapto butyrimidate hydrochloride involves the formation of disulfide bonds between molecules. The mercapto group (-SH) reacts with another mercapto group to form a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This reversible cross-linking is crucial for studying dynamic biological processes .
Comparison with Similar Compounds
Ethanethiol: Contains a mercapto group but lacks the imidate group.
1-Butanethiol: Similar structure but without the imidate group.
Thiourea: Contains a sulfur atom but has different functional groups
Uniqueness: Methyl-4 mercapto butyrimidate hydrochloride is unique due to its combination of mercapto and imidate groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Properties
CAS No. |
50280-42-7 |
|---|---|
Molecular Formula |
C5H12ClNOS |
Molecular Weight |
169.67 g/mol |
IUPAC Name |
methyl 4-sulfanylbutanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-7-5(6)3-2-4-8;/h6,8H,2-4H2,1H3;1H |
InChI Key |
DUMUZIZXWIIGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



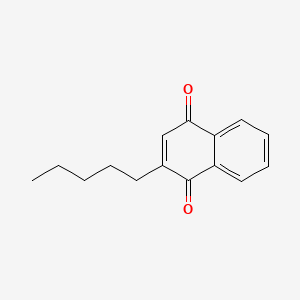
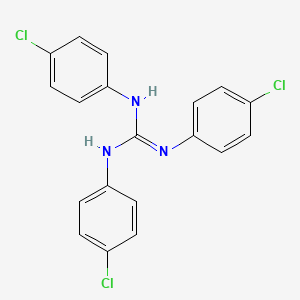
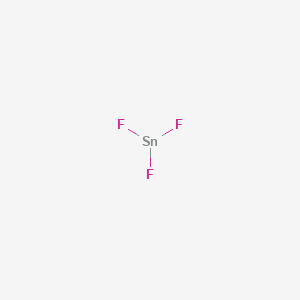
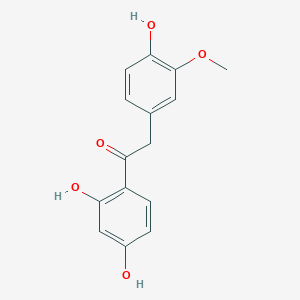

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
